Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework that includes an oxygen and nitrogen atom, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines
Scientific Research Applications
Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate: Shares a similar spirocyclic framework but differs in the functional groups attached to the ring system.
5-Oxa-2,8-diazaspiro[3.5]nonane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms within the ring.
Uniqueness
Benzyl 2-hydroxy-5-oxa-8-azaspiro[35]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-13-8-15(9-13)11-16(6-7-20-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
MLYDZACUMWNCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC(C2)O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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